3-Amino-2-bromobenzoic acid;hydrochloride
Description
Contextualization of Substituted Benzoic Acids in Organic Synthesis
Substituted benzoic acids are fundamental scaffolds in organic synthesis, serving as readily available precursors for a vast array of more complex molecules. The electronic nature of the substituents on the benzene (B151609) ring significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further chemical transformations. Electron-withdrawing groups, for instance, enhance the acidity of the benzoic acid, while electron-donating groups have the opposite effect. This modulation of properties allows for their use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carboxylic acid moiety itself can be readily converted into other functional groups such as esters, amides, and acid chlorides, further expanding their synthetic versatility.
Significance of Ortho-Bromoaminobenzoic Acid Derivatives in Synthetic Chemistry
Within the family of substituted benzoic acids, ortho-bromoaminobenzoic acid derivatives are of particular interest to synthetic chemists. The strategic placement of the amino, bromo, and carboxyl groups on adjacent positions of the benzene ring allows for a range of selective chemical transformations. The amino group can be acylated, alkylated, or diazotized, while the carboxylic acid provides a handle for amide bond formation and other modifications. Crucially, the bromine atom serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. These reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures from relatively simple starting materials. This trifunctional nature makes them key intermediates in the synthesis of heterocyclic compounds and other complex organic molecules.
Role of Hydrochloride Salts in Amine-Containing Compound Research
Many organic compounds, particularly those containing basic amino groups, are often converted into their hydrochloride salts for research and practical applications. The formation of a hydrochloride salt is achieved by reacting the amine with hydrochloric acid. This acid-base reaction results in the protonation of the nitrogen atom, forming an ammonium (B1175870) chloride salt.
There are several key advantages to this practice:
Enhanced Solubility : The ionic nature of the hydrochloride salt significantly increases the water solubility of the compound compared to the often water-insoluble free base. This is particularly beneficial for compounds intended for use in aqueous biological systems or for purification via recrystallization from aqueous solvents.
Improved Stability and Shelf-Life : Hydrochloride salts are generally more crystalline and less prone to degradation than their corresponding free bases. This increased stability leads to a longer shelf-life and more reliable handling in a laboratory setting.
Ease of Purification : The crystalline nature of hydrochloride salts often facilitates purification by recrystallization, which is an efficient and cost-effective method for achieving high purity on both small and large scales.
Research Scope and Contemporary Relevance of 3-Amino-2-bromobenzoic Acid;hydrochloride
3-Amino-2-bromobenzoic acid hydrochloride is an ortho-haloaminobenzoic acid that embodies the chemical principles outlined above. As a hydrochloride salt, it offers the practical advantages of enhanced stability and solubility for research purposes. Its intrinsic molecular structure makes it a valuable intermediate for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom allows for its use in cross-coupling reactions to build molecular complexity, while the amino and carboxylic acid groups provide sites for further derivatization. The contemporary relevance of this compound lies in its potential as a starting material for the discovery of new molecules with tailored biological activities or material properties.
Physicochemical Properties
While specific experimental data for 3-Amino-2-bromobenzoic acid hydrochloride is not extensively documented in publicly available literature, the properties of the parent compound, 3-Amino-2-bromobenzoic acid, provide a foundation for understanding its chemical nature.
Table 1: Physicochemical Data for 3-Amino-2-bromobenzoic acid
| Property | Value |
| CAS Number | 168899-61-4 |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Solid |
| Melting Point | 153-158 °C |
The conversion to its hydrochloride salt (CAS Number: 2418694-21-8) would result in an increase in the molecular weight due to the addition of hydrogen chloride. Furthermore, properties such as solubility, particularly in aqueous media, are expected to be significantly enhanced compared to the free base.
Synthesis and Manufacturing
The synthesis of 3-Amino-2-bromobenzoic acid and its subsequent conversion to the hydrochloride salt can be approached through several established organic chemistry methodologies. A common strategy involves the functionalization of a pre-existing benzene ring with the desired substituents in a controlled, stepwise manner.
For instance, a plausible synthetic route could start from a nitrotoluene derivative. The methyl group can be oxidized to a carboxylic acid, followed by a bromination reaction. The regioselectivity of the bromination would be directed by the existing substituents. The final step would be the reduction of the nitro group to an amine.
An alternative approach could involve the amination of a dibromobenzoic acid, where one of the bromine atoms is selectively replaced by an amino group. Copper-catalyzed amination reactions are often employed for such transformations.
Once the 3-Amino-2-bromobenzoic acid free base is synthesized and purified, it can be readily converted to the hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent and treating it with a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like diethyl ether or isopropanol). The resulting salt often precipitates from the solution and can be isolated by filtration and then dried.
Scientific and Research Applications
The utility of 3-Amino-2-bromobenzoic acid hydrochloride in scientific research is primarily as a versatile chemical building block. The strategic arrangement of its functional groups allows for its incorporation into a wide range of more complex target molecules.
Role as a Synthetic Intermediate
The true value of this compound lies in its capacity to serve as a scaffold for the synthesis of novel organic molecules. The three key functional groups—amino, bromo, and carboxyl—can be manipulated either independently or in concert to achieve a desired chemical structure.
Heterocycle Synthesis : The ortho-amino-carboxylic acid motif is a classic precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through condensation reactions with appropriate reagents, it can be used to construct ring systems that are prevalent in many biologically active compounds.
Cross-Coupling Reactions : The bromine atom is a key feature for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in palladium-catalyzed reactions such as:
Suzuki Coupling : Reaction with boronic acids to form biaryl compounds or to introduce alkyl or vinyl groups.
Heck Coupling : Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling : Reaction with terminal alkynes to create aryl alkynes.
Buchwald-Hartwig Amination : Reaction with amines to form substituted anilines. These reactions dramatically increase the molecular complexity and allow for the construction of diverse chemical libraries for screening purposes.
Derivatization of Functional Groups : The amino and carboxylic acid groups provide additional sites for modification. The amino group can be acylated to form amides, while the carboxylic acid can be converted to esters or amides, allowing for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity.
Applications in Medicinal Chemistry
In the field of medicinal chemistry, substituted aminobenzoic acids are important pharmacophores found in a number of therapeutic agents. N-aryl anthranilic acids, for example, are a class of non-steroidal anti-inflammatory drugs (NSAIDs). 3-Amino-2-bromobenzoic acid hydrochloride serves as a valuable starting material for the synthesis of novel drug candidates. By utilizing the synthetic handles on the molecule, medicinal chemists can design and create new compounds to be tested for a wide range of biological activities. The ability to generate a library of diverse structures from a single, versatile intermediate is a key strategy in modern drug discovery.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-2-bromobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3H,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKPAEAJGBCGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 2 Bromobenzoic Acid;hydrochloride
Strategic Approaches to Ortho-Substituted Aminobenzoic Acid Core Structures
The construction of the 3-amino-2-bromobenzoic acid core requires careful consideration of the directing effects of the amino and carboxyl groups. Strategic planning is essential to achieve the desired regiochemistry.
Regioselective Functionalization Strategies
Achieving the 1,2,3-substitution pattern of 3-amino-2-bromobenzoic acid necessitates highly regioselective reactions. The amino group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. This opposing influence requires a strategic approach to introduce the bromine atom at the 2-position. One common strategy is to utilize a precursor where the desired substitution pattern is already established or can be achieved through directed functionalization. For instance, the use of a directing group can facilitate ortho-lithiation and subsequent bromination.
Precursor Design and Synthesis
The synthesis of 3-amino-2-bromobenzoic acid can be approached from several precursor molecules. A logical precursor is 3-aminobenzoic acid itself, where direct bromination at the 2-position would be the most straightforward, albeit challenging, step. Another key precursor is 2-bromo-3-nitrobenzoic acid. biosynth.com The nitro group can be readily reduced to an amino group in the final step of the synthesis. The synthesis of 2-bromo-3-nitrobenzoic acid can be achieved through the Sandmeyer reaction of 2-amino-3-nitrobenzoic acid. guidechem.com An alternative precursor is 2,3-dibromobenzoic acid, where a selective amination at the 3-position would yield the desired product.
Halogenation Strategies
The introduction of a bromine atom at the 2-position of a 3-aminobenzoic acid derivative is a critical step that can be accomplished through various halogenation methods.
Directed Ortho-Bromination Methods
While the amino group in 3-aminobenzoic acid directs electrophilic substitution to the 2-, 4-, and 6-positions, achieving selective bromination at the 2-position can be difficult due to steric hindrance from the adjacent carboxylic acid group and the formation of polybrominated products. A detailed procedure for the bromination of m-aminobenzoic acid using bromine in hydrochloric acid and water has been reported to yield 3-amino-2,4,6-tribromobenzoic acid, demonstrating that ortho-bromination is indeed feasible. orgsyn.org To achieve mono-bromination at the desired position, the use of protecting groups on the amine and milder brominating agents could be explored.
| Starting Material | Reagents | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| m-Aminobenzoic acid | Bromine | Concentrated HCl, Water | Ice bath | 3-Amino-2,4,6-tribromobenzoic acid | orgsyn.org |
Halogenation of Aminobenzoic Acid Precursors
A more controlled approach to the synthesis of 3-amino-2-bromobenzoic acid involves the halogenation of a suitable precursor, followed by the introduction or unmasking of the amino group. A key strategy is the synthesis of 2-bromo-3-nitrobenzoic acid. This intermediate can be prepared from 2-amino-3-nitrobenzoic acid via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine. The resulting 2-bromo-3-nitrobenzoic acid can then be reduced to 3-amino-2-bromobenzoic acid using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. guidechem.com
Amination Methodologies
An alternative synthetic route involves the introduction of the amino group onto a pre-halogenated benzoic acid core. Copper-catalyzed amination reactions are particularly well-suited for this purpose. A plausible precursor for this strategy is 2,3-dibromobenzoic acid. A chemo- and regioselective copper-catalyzed amination could potentially introduce an amino group at the 3-position. Research on the amination of 2-bromobenzoic acids has shown that these reactions can proceed with high yields and tolerate various functional groups. nih.govnih.gov The reaction typically employs a copper catalyst, a base, and an amine source in a suitable solvent at elevated temperatures.
| Substrate | Amine Source | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromobenzoic acid | Aniline | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | Up to 99% | nih.govnih.gov |
The final step in the synthesis, regardless of the route taken, would be the formation of the hydrochloride salt. This is typically achieved by treating the free base, 3-amino-2-bromobenzoic acid, with hydrochloric acid in a suitable solvent.
Reductive Amination Routes
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. youtube.comlibretexts.org This two-step process can often be performed in a single pot. youtube.com While traditionally applied to aldehydes and ketones, recent advancements have extended this methodology to carboxylic acids. nih.gov
A theoretical reductive amination pathway to 3-Amino-2-bromobenzoic acid could start from a suitable keto-acid precursor, such as 2-bromo-3-oxobenzoic acid. The reaction would proceed via the nucleophilic addition of an ammonia (B1221849) source to the ketone, forming an intermediate imine. This imine would then be reduced in situ to the target primary amine. A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com More recently, protocols using phenylsilane (B129415) in combination with a zinc catalyst have been developed for the direct reductive amination of carboxylic acids, offering a more efficient route that avoids the need for pre-formed carbonyls. nih.gov
The general mechanism involves two key stages:
Imine Formation: The amine nitrogen attacks the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine or Schiff base). This step is typically catalyzed by mild acid. youtube.com
Reduction: A reducing agent, such as a complex metal hydride, selectively reduces the imine to an amine. masterorganicchemistry.com
The final step to obtain the hydrochloride salt involves treating the resulting 3-Amino-2-bromobenzoic acid with hydrochloric acid. google.com
Cross-Coupling Approaches for C-N Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-nitrogen bonds in modern organic synthesis. These reactions provide direct and efficient routes to arylamines from aryl halides.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly versatile method for coupling aryl halides or triflates with a wide range of amines. mychemblog.comorganic-chemistry.org The synthesis of 3-Amino-2-bromobenzoic acid via this route could theoretically be achieved by the selective amination of 2,3-dibromobenzoic acid. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. mychemblog.com The success of these reactions is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the catalytic cycle. mychemblog.com
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent a more economical alternative to palladium-based systems. nih.gov These methods are particularly effective for the amination of halobenzoic acids, often eliminating the need for protecting the carboxylic acid group. nih.govnih.gov Research has demonstrated the regioselective amination of 2-bromobenzoic acids with various aliphatic and aromatic amines using a Cu/Cu₂O catalyst system. nih.gov This chemo- and regioselectivity is crucial when starting from a precursor like 2,3-dibromobenzoic acid, as the reaction preferentially substitutes the bromide at the 2-position, adjacent to the directing carboxylic acid group. nih.gov
The table below summarizes typical conditions for copper-catalyzed amination reactions relevant to this synthesis.
| Aryl Halide Precursor | Amine Source | Catalyst System | Base | Solvent | Yield | Reference |
| 2-Bromobenzoic Acid | Aniline | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | High | nih.gov |
| 2-Chlorobenzoic Acid | Aniline Derivatives | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | Up to 99% | nih.gov |
| (Hetero)aryl Halides | Amino Acids | Cu(OAc)₂ / α-Benzoin Oxime | K₃PO₄ | DMSO | Moderate | nih.gov |
Carboxylation and Aromatic Ring Construction Strategies
Instead of forming the C-N bond, an alternative synthetic strategy involves constructing the aromatic ring itself or introducing the carboxylic acid group onto a pre-functionalized ring.
One established method for synthesizing substituted anthranilic acids is through the oxidative cleavage of isatin (B1672199) (1H-indole-2,3-dione) precursors. This approach is considered an environmentally friendly method as it can be performed in aqueous basic solutions using reagents like sodium hydroxide (B78521) and hydrogen peroxide, with reactions often completing in as little as 15 minutes at room temperature. scielo.br To synthesize the target compound, this strategy would require a 7-bromoisatin (B152703) precursor, which upon oxidative ring-opening, would yield 2-amino-3-bromobenzoic acid.
More direct carboxylation methods represent another advanced approach. While traditional methods like Kolbe-Schmitt reactions have limitations, modern catalytic techniques are emerging. For instance, a novel method involves the catalytic oxidation of carbon-halogen bonds to carboxylic acids using water as the oxidant, catalyzed by a ruthenium pincer complex. acs.org This process avoids stoichiometric oxidants and liberates hydrogen gas as the only byproduct. acs.org Applying this methodology to a precursor like 1,2-dibromo-3-nitrobenzene (B2914482) could potentially install the carboxyl group, followed by reduction of the nitro group to complete the synthesis.
Green Chemistry Principles in the Synthesis of 3-Amino-2-bromobenzoic Acid;hydrochloride
The integration of green chemistry principles aims to reduce the environmental impact of chemical synthesis through the use of safer solvents, alternative energy sources, and sustainable catalysts. ijisrt.com
Eliminating organic solvents is a primary goal of green chemistry. As mentioned, the synthesis of anthranilic acids from isatins can be efficiently performed in aqueous basic solutions, avoiding volatile organic compounds. scielo.br Copper-catalyzed Ullmann-Goldberg coupling reactions have also been successfully carried out using water as a solvent, often accelerated by ultrasonic irradiation. ijpsjournal.com Furthermore, research into the one-pot catalytic synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been successful in subcritical water, demonstrating the potential of water as a green solvent under non-ambient conditions. mdpi.com Efforts have also been made to develop entirely solvent-free protocols, such as the sonication-promoted synthesis of 3-bromobenzoic acid from benzoic acid and bromine without any solvent or catalyst. ijisrt.com
Alternative energy sources can dramatically accelerate reaction rates, leading to shorter reaction times, improved energy efficiency, and often higher yields. ajrconline.org
Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss. nih.gov This technique can reduce reaction times from hours to minutes. indexcopernicus.com The synthesis of various benzoic acid derivatives and nitrogen-containing heterocycles has been significantly improved using microwave irradiation, suggesting its applicability to the cross-coupling or ring-forming reactions required for producing 3-Amino-2-bromobenzoic acid. ajrconline.orgmdpi.com
Sonochemistry uses the energy of ultrasound to induce acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. mdpi.com This process creates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. This technique has been applied to the synthesis of bromo acids in a solvent- and catalyst-free system, highlighting a green pathway for halogenation steps. ijisrt.com
The development of sustainable catalysts focuses on replacing toxic or expensive metals and designing systems that are recoverable and reusable.
A key trend is the use of earth-abundant and less toxic copper catalysts as an alternative to palladium for C-N cross-coupling reactions. nih.govijpsjournal.com Furthermore, to improve sustainability, catalysts can be immobilized on solid supports. The development of recoverable, polymer-supported, or metal-organic framework (MOF)-derived catalysts is an active area of research that facilitates easy separation of the catalyst from the reaction mixture, allowing for its reuse and minimizing metal contamination in the final product. For other synthetic steps, such as the reduction of a nitro group precursor, heterogeneous catalysts like V₂O₅/TiO₂ can be employed with greener reducing agents like hydrazine (B178648) hydrate, eliminating the need for stoichiometric metal hydrides. rsc.org
Isolation and Purification Methodologies for Research Applications
The isolation and purification of this compound are critical steps to ensure the compound's suitability for research applications, where high purity is often paramount. The methodologies employed are designed to remove unreacted starting materials, byproducts, and other impurities. The choice of technique is largely dependent on the scale of the synthesis and the nature of the impurities present. Common methods include recrystallization, precipitation, and various forms of chromatography.
Recrystallization is a widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. For aminobenzoic acid hydrochlorides, the process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound.
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. For compounds like this compound, which possess both a polar carboxylic acid group and an amino group, as well as a halogen substituent, a range of polar solvents are often explored.
Commonly used solvents for the recrystallization of similar aromatic amino acid hydrochlorides include water, lower alcohols (such as methanol (B129727) and ethanol), and aqueous solutions of acids. The hydrochloride salt form increases the compound's polarity, often making aqueous-based solvent systems effective. The process may also involve the use of activated carbon to remove colored impurities.
Table 1: Illustrative Recrystallization Solvents for Substituted Benzoic Acid Derivatives
| Compound Type | Solvent System | Observations |
| Halogenated Benzoic Acids | Ethanol/Water | Effective for a range of substitution patterns. |
| Aminobenzoic Acid Hydrochlorides | Dilute Hydrochloric Acid | Suppresses deprotonation and enhances crystal formation. |
| Nitrobenzoic Acids | Acetic Acid | Provides good solubility at high temperatures. |
This table presents common solvent systems used for the recrystallization of benzoic acid derivatives with functionalities relevant to this compound. The optimal solvent for a specific compound must be determined experimentally.
The efficiency of recrystallization can be assessed by the yield of the purified product and its melting point, which should be sharp and within a narrow range for a pure compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and analytical chromatography (e.g., HPLC) are employed to confirm the purity of the final product.
For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, chromatographic techniques are employed. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography: In a research setting, column chromatography is a common purification technique. For polar compounds like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase of varying polarity can be effective. However, the acidic and polar nature of the target compound can sometimes lead to poor separation and tailing of peaks on silica gel. In such cases, reverse-phase chromatography, which utilizes a nonpolar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase, can be a more suitable alternative.
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC is the method of choice. This technique offers high resolution and can separate closely related impurities. For aminobenzoic acid isomers and their derivatives, reverse-phase HPLC is frequently used. The mobile phase often consists of a mixture of water (with an acidic modifier like trifluoroacetic acid or formic acid to ensure protonation of the amino group and suppression of carboxylate formation) and an organic solvent such as acetonitrile (B52724) or methanol.
Table 2: Representative HPLC Conditions for Analysis of Aminobenzoic Acids
| Parameter | Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
This table outlines typical starting conditions for the analytical HPLC of aminobenzoic acids. These parameters would be scaled up and optimized for preparative applications to isolate pure this compound.
The fractions collected from the chromatograph are analyzed for purity, and those containing the pure product are combined and the solvent is removed, typically by rotary evaporation or lyophilization, to yield the purified this compound.
Elucidation of Reactivity and Mechanistic Pathways of 3 Amino 2 Bromobenzoic Acid;hydrochloride
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of reactivity, readily undergoing nucleophilic acyl substitution and, under certain conditions, decarboxylation.
Nucleophilic acyl substitution is a hallmark reaction of carboxylic acids, proceeding through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically water. This pathway allows for the synthesis of various important derivatives such as esters, amides, acid halides, and anhydrides. libretexts.org
Esterification: The conversion of 3-Amino-2-bromobenzoic acid to its corresponding ester can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This Fischer-Speier esterification is an equilibrium-driven process. The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.
Amidation: The formation of amides from 3-Amino-2-bromobenzoic acid requires the activation of the carboxylic acid, as the direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Activation is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or by using coupling reagents. acs.orgorganic-chemistry.org Alternatively, direct amidation can be facilitated by metal catalysts, such as those involving titanium, which activate the carboxylic acid for nucleophilic attack by an amine. acs.org Copper-catalyzed cross-coupling reactions have also been successfully employed for the amination of bromobenzoic acids, a method that notably does not require protection of the carboxylic acid group. nih.gov
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |
|---|---|---|---|
| Esterification | 3-Amino-2-bromobenzoic acid + Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄) | Ethyl 3-amino-2-bromobenzoate |
| Amidation (via acid chloride) | 3-Amino-2-bromobenzoyl chloride + Amine (e.g., Aniline) | Base (e.g., Pyridine) | 3-Amino-2-bromo-N-phenylbenzamide |
| Amidation (direct coupling) | 3-Amino-2-bromobenzoic acid + Amine | Coupling agents (e.g., DCC, EDC) | Substituted 3-amino-2-bromobenzamide |
Acid Halides: Carboxylic acids are readily converted into more reactive acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgwikipedia.org This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.org These acid halides are valuable synthetic intermediates due to their high reactivity.
Acid Anhydrides: Acid anhydrides can be synthesized from 3-Amino-2-bromobenzoic acid through several methods. A common laboratory preparation involves the reaction of the corresponding acid chloride with a carboxylate salt. libretexts.org This nucleophilic acyl substitution reaction results in the formation of either a symmetrical or a mixed anhydride (B1165640). Dehydration of the carboxylic acid, for instance by heating with a strong dehydrating agent like phosphorus pentoxide, can also yield the anhydride. wikipedia.org
| Target Derivative | Key Reagent | Reaction Conditions | Product |
|---|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) | Typically reflux | 3-Amino-2-bromobenzoyl chloride |
| Acid Bromide | Phosphorus tribromide (PBr₃) | Varies, often gentle heating | 3-Amino-2-bromobenzoyl bromide |
| Symmetrical Anhydride | Reaction of acid chloride with carboxylate salt | Anhydrous conditions | 3-Amino-2-bromobenzoic anhydride |
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While simple aryl carboxylic acids are generally stable, decarboxylation can be induced under specific conditions, such as high temperatures or in the presence of catalysts. wikipedia.orgwikipedia.org For instance, the industrial production of phenol (B47542) involves the oxidative decarboxylation of benzoic acid at elevated temperatures, often catalyzed by copper(II) salts. wikipedia.org
The decarboxylation of amino acids is a known route to biologically active amines, though it can require harsh conditions like refluxing in high-boiling solvents. google.com The presence of the electron-withdrawing bromine atom and the amino group on the aromatic ring of 3-Amino-2-bromobenzoic acid can influence the stability of the aryl anion intermediate, thereby affecting the conditions required for decarboxylation. wikipedia.org More modern methods for amino acid decarboxylation involve microwave heating in a pressurized vessel with a catalyst, which can significantly reduce reaction times. google.com The product of the decarboxylation of 3-Amino-2-bromobenzoic acid would be 2-bromoaniline.
Nucleophilic Acyl Substitution Reactions
Reactivity of the Protonated Amino Group and its Derivatives
In the hydrochloride salt form, the amino group exists as the anilinium ion (-NH₃⁺). This protonation renders the nitrogen non-nucleophilic and deactivates the aromatic ring towards electrophilic substitution. For the amino group to participate in reactions such as acylation or sulfonylation, it must first be deprotonated by a base to regenerate the free amine (-NH₂). byjus.com
Acylation: Once deprotonated, the primary aromatic amine of 3-amino-2-bromobenzoic acid readily undergoes acylation. This reaction, a type of nucleophilic acyl substitution, typically involves treating the amine with an acid chloride or anhydride in the presence of a base (like pyridine) to neutralize the HCl byproduct. byjus.com This process introduces an acyl group (R-C=O) and forms an amide. This reaction is fundamental in peptide synthesis and for the installation of protecting groups. google.com
Sulfonylation: The reaction of the free amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. byjus.com This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. Primary amines, such as 3-amino-2-bromobenzoic acid, form a sulfonamide that is acidic and therefore soluble in aqueous alkali. This acidity stems from the hydrogen atom attached to the nitrogen, which is made acidic by the strongly electron-withdrawing sulfonyl group. byjus.com Iridium-catalyzed C-H ortho-amination has also been developed for the sulfonamidation of complex benzoic acid derivatives. nih.gov
| Reaction Type | Prerequisite | Electrophile | Base | Product Class |
|---|---|---|---|---|
| Acylation | Deprotonation of -NH₃⁺ | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Pyridine or other non-nucleophilic base | N-Acyl-3-amino-2-bromobenzoic acid (Amide) |
| Sulfonylation | Deprotonation of -NH₃⁺ | Sulfonyl Chloride (RSO₂Cl) | Aqueous NaOH or KOH | N-Sulfonyl-3-amino-2-bromobenzoic acid (Sulfonamide) |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The primary aromatic amino group in 3-Amino-2-bromobenzoic acid hydrochloride can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). byjus.comorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction.
The Sandmeyer reaction provides a pathway to replace the diazonium group with a range of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and others, using a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.orgnih.gov For instance, treatment of the diazonium salt of 3-Amino-2-bromobenzoic acid with cuprous bromide would yield 2,3-dibromobenzoic acid. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The copper(I) catalyst facilitates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the halide from the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org
It is important to note that the diazonium salts of aminobenzoic acids can be sensitive to nucleophilic attack by water, which can lead to the formation of hydroxybenzoic acids as byproducts. scirp.org
Schiff Base Formation and Condensation Reactions
The amino group of 3-Amino-2-bromobenzoic acid hydrochloride can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which are compounds containing an azomethine (-C=N-) group. rroij.comrroij.com This reaction is typically catalyzed by either an acid or a base. rroij.com The formation of a Schiff base involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.
These Schiff bases can be valuable intermediates in organic synthesis. For example, Schiff bases derived from aminobenzoic acids can be used to synthesize various heterocyclic compounds. nih.gov Furthermore, they can form stable complexes with transition metals, which have applications in catalysis and materials science. rroij.comresearchgate.net
Condensation reactions are not limited to Schiff base formation. The amino group can also react with other electrophiles, such as acyl chlorides or acid anhydrides, to form amides. physicsandmathstutor.comjeeadv.ac.in
Role of the Hydrochloride Moiety in Amino Group Reactivity and Stability
The presence of the hydrochloride moiety significantly impacts the reactivity and stability of the amino group in 3-Amino-2-bromobenzoic acid. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. quora.comresearchgate.net
In its protonated form (as the ammonium chloride), the nitrogen atom's lone pair of electrons is engaged in a bond with a proton, making it significantly less nucleophilic. This protective effect can be advantageous in certain reactions where the reactivity of the amino group needs to be suppressed while another part of the molecule undergoes transformation.
Furthermore, the hydrochloride salt form generally enhances the stability and shelf-life of the compound. By converting the amine to its salt, the susceptibility of the amino group to oxidation is reduced. The salt form also often improves the compound's solubility in aqueous media. quora.com To liberate the free amine for reactions like Schiff base formation or acylation, a base is typically added to neutralize the hydrochloric acid.
Catalytic Transformations of the Bromo Substituent
The bromo substituent on the aromatic ring of 3-Amino-2-bromobenzoic acid hydrochloride serves as a versatile handle for a variety of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. researchgate.net 3-Amino-2-bromobenzoic acid hydrochloride, as an aryl bromide, is a suitable substrate for several of these transformations.
Suzuki Reaction: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org The Suzuki coupling of 3-Amino-2-bromobenzoic acid hydrochloride with an arylboronic acid, for example, would lead to the formation of a biaryl compound. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgorganic-chemistry.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org Reacting 3-Amino-2-bromobenzoic acid hydrochloride with an alkene like styrene (B11656) would result in the formation of a stilbene (B7821643) derivative.
Sonogashira Reaction: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. nih.govscirp.org
Stille Reaction: The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While effective, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.orglibretexts.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type |
|---|---|---|
| Suzuki | Organoboron Reagent | Biaryl, etc. |
| Heck | Alkene | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Arylalkyne |
| Stille | Organostannane | Biaryl, etc. |
Ligand Design and Catalyst Optimization in C-C Bond Formation
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the palladium center. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.
For Suzuki reactions, phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine, are commonly employed. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often providing greater catalyst stability and activity. nih.gov The choice of ligand can influence the efficiency of the coupling with different types of boronic acids and aryl halides.
In Heck reactions, the ligand can affect the regioselectivity and stereoselectivity of the alkene insertion. beilstein-journals.org For Sonogashira couplings, in addition to phosphine ligands, the presence of a copper(I) co-catalyst is often crucial, although copper-free systems have also been developed. nih.govlibretexts.org The design of ligands that are both bulky and electron-rich can enhance the efficiency of these reactions. libretexts.org
Catalyst optimization also involves selecting the appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base, and solvent for a given transformation. The reaction conditions, including temperature and reaction time, must also be carefully controlled to maximize the yield of the desired product and minimize side reactions.
Mechanistic Aspects of Cross-Coupling Involving Aryl Halides
The catalytic cycles of the Suzuki, Heck, Sonogashira, and Stille reactions share several fundamental steps, although the specifics of each reaction differ. The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involving an aryl halide (Ar-X) can be summarized as follows:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the bromo-substituted benzoic acid derivative) to form a Pd(II) intermediate, Ar-Pd(II)-X. nobelprize.orglibretexts.org This is often the rate-determining step of the catalytic cycle.
Transmetalation (for Suzuki, Sonogashira, and Stille reactions): The organometallic coupling partner (organoboron, copper acetylide, or organostannane) transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd(II)-R intermediate. nobelprize.orgcore.ac.uk
Migratory Insertion (for Heck reaction): In the Heck reaction, the alkene coordinates to the palladium center and then inserts into the Ar-Pd bond to form a new alkyl-palladium intermediate.
Reductive Elimination: The two organic groups on the palladium center (Ar and R) are coupled together, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orglibretexts.org
Copper-Catalyzed C-N and C-O Coupling Reactions (e.g., Ullmann-type reactions)
The presence of a halogen substituent on the aromatic ring of 3-amino-2-bromobenzoic acid hydrochloride makes it a suitable substrate for copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, to form new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. biomedpharmajournal.org These reactions are fundamental in synthetic organic chemistry for the construction of diaryl amines, aryl ethers, and related structures.
Mechanism: The mechanism for Ullmann-type reactions has been a subject of extensive study. While a radical pathway has been largely ruled out, the most commonly accepted pathway for modern catalytic systems involves a Cu(I)/Cu(III) catalytic cycle. nih.govorganic-chemistry.orgnih.gov The cycle is generally proposed to initiate with the coordination of the nucleophile (an amine for C-N coupling or an alcohol/phenol for C-O coupling) to the Cu(I) catalyst. This is followed by oxidative addition of the aryl halide (3-amino-2-bromobenzoic acid) to the copper center, forming a Cu(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired coupled product and regenerates the active Cu(I) catalyst. nih.gov An alternative proposed mechanism involves σ-bond metathesis, which avoids the high-energy Cu(III) state. organic-chemistry.org
For 3-amino-2-bromobenzoic acid, the ortho-amino and meta-carboxyl groups can play a significant role. The carboxylate group, in particular, can act as an accelerating ancillary ligand, coordinating to the copper center and facilitating the coupling process. This intramolecular chelation effect can lead to enhanced reactivity and regioselectivity, especially in the amination of 2-bromobenzoic acids. nih.govscilit.com
C-N Coupling (Goldberg Reaction): The copper-catalyzed reaction between an aryl halide and an amine is known as the Goldberg reaction, a variant of the Ullmann condensation. biomedpharmajournal.org In the case of 3-amino-2-bromobenzoic acid, reaction with various primary and secondary amines can yield N-substituted anthranilic acid derivatives. Studies on similar 2-bromobenzoic acids have demonstrated that a Cu/Cu₂O catalytic system can effectively couple these substrates with both aromatic and aliphatic amines in good to excellent yields without the need for protecting the carboxylic acid group. nih.govnih.gov
C-O Coupling (Ullmann Ether Synthesis): The formation of aryl ethers via copper catalysis follows a similar mechanistic pathway. 3-Amino-2-bromobenzoic acid can react with alcohols or phenols in the presence of a copper catalyst and a base to form the corresponding ether derivatives. Recent protocols have shown that even simple copper salts like CuCl₂ can efficiently catalyze the C-O coupling of aryl bromides with aliphatic diols, where the diol can serve as the reactant, ligand, and solvent. organic-chemistry.org
Table 1: Representative Conditions for Copper-Catalyzed Coupling of Substituted Bromobenzoic Acids This table presents data from related substrates to illustrate typical reaction conditions, as specific data for 3-amino-2-bromobenzoic acid hydrochloride is not extensively published.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromobenzoic acid | 1-Aminopyrene | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 97 | nih.gov |
| 2-Bromobenzoic acid | Morpholine | Cu/Cu₂O | K₂CO₃ | EGDE | 130 | 91 | nih.gov |
| 2-Bromobenzoic acid | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 60 | 85 | raco.cat |
| Aryl Bromide | Aliphatic Diol | CuCl₂ | K₂CO₃ | Diol (solvent) | 120-140 | 75-95 | organic-chemistry.org |
Halogen-Metal Exchange Reactions and Organometallic Intermediates
Halogen-metal exchange is a powerful technique for converting aryl halides into reactive organometallic intermediates, such as organolithium or Grignard reagents. These intermediates serve as potent nucleophiles or can be used in transmetalation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. google.comacs.org
For 3-amino-2-bromobenzoic acid, the formation of such organometallic species is complicated by the presence of two acidic protons on the amino (-NH₂) and carboxylic acid (-COOH) groups. scilit.com Strong organometallic bases like alkyllithiums or Grignard reagents will preferentially act as a base, deprotonating these acidic functional groups rather than undergoing the desired halogen-metal exchange. nih.govmdpi.com
Overcoming the Acidic Proton Challenge: To circumvent this issue, several strategies can be employed. One approach involves using an excess of the organometallic reagent—typically two or more equivalents—to first deprotonate the acidic groups, after which a third equivalent can perform the halogen-metal exchange. mdpi.com A more refined method involves the use of a combination of reagents. For instance, treatment with isopropylmagnesium chloride (i-PrMgCl) can form a magnesium salt of the substrate, followed by the addition of n-butyllithium (n-BuLi) at low temperatures to selectively perform the bromine-lithium exchange. mdpi.com This protocol has been shown to be effective for bromoheterocycles bearing acidic N-H and O-H protons under non-cryogenic conditions.
Formation of Organometallic Intermediates:
Organolithium Reagents: Treatment of the di-deprotonated 3-amino-2-bromobenzoic acid with a strong alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (-78 to -100 °C) can induce the exchange of the bromine atom for lithium. wum.edu.pl This generates a highly reactive aryllithium species. The reaction is typically very fast and must be conducted at low temperatures to prevent side reactions.
Grignard Reagents (Organomagnesium Reagents): Grignard reagents are typically formed by reacting an aryl halide with magnesium metal in an ethereal solvent like THF or diethyl ether. researchgate.net However, due to the acidic protons, direct reaction of 3-amino-2-bromobenzoic acid with magnesium metal is unfeasible. An alternative is the halogen-magnesium exchange, where a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), exchanges with the aryl bromide. google.com This method is often more tolerant of functional groups than lithiation.
Once formed, these organometallic intermediates can react with a variety of electrophiles. For example, quenching the aryllithium or Grignard reagent with carbon dioxide (CO₂) followed by acidic workup would install a second carboxylic acid group, yielding 3-amino-isophthalic acid derivatives. nih.gov
Table 2: Conditions for Halogen-Metal Exchange on Functionalized Bromoarenes
| Substrate | Reagent(s) | Solvent | Temp. (°C) | Intermediate | Subsequent Reaction | Reference |
|---|---|---|---|---|---|---|
| 3-Substituted 1,2-dibromo arene | i-PrMgCl | THF | -15 to 0 | Arylmagnesium | Quench with CO₂ | google.com |
Intramolecular Cyclization Reactions and Heterocycle Formation
The unique arrangement of the amino, bromo, and carboxyl groups in 3-amino-2-bromobenzoic acid provides a versatile scaffold for the synthesis of various fused heterocyclic systems. The ortho relationship between the reactive bromine and amino groups is particularly conducive to intramolecular cyclization reactions.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of bicyclic heterocycles with a broad range of pharmacological activities. nih.gov The synthesis of quinazolinone derivatives from anthranilic acids (2-aminobenzoic acids) is a well-established strategy. nih.gov For 3-amino-2-bromobenzoic acid, this transformation typically proceeds via a two-step sequence involving the initial formation of a 1,3-benzoxazin-4-one intermediate.
The general pathway is as follows:
Acylation and Cyclization to Benzoxazinone (B8607429): The amino group of the anthranilic acid derivative is first acylated. For example, reaction with acetic anhydride provides the N-acetylated product, which upon heating undergoes intramolecular cyclization via dehydration to form the corresponding 2-methyl-3,1-benzoxazin-4-one. mdpi.comnih.gov
Reaction with an Amine Source: The resulting benzoxazinone is a reactive intermediate that readily undergoes nucleophilic attack by an amine. nih.gov Treatment with hydrazine (B178648) hydrate, for instance, opens the oxazinone ring and subsequently closes to form the 3-amino-quinazolin-4-one core. biomedpharmajournal.orgmdpi.comnih.gov
This versatile method allows for the introduction of various substituents at the 2- and 3-positions of the quinazolinone ring by choosing different acylating agents and nitrogen nucleophiles, respectively.
Scheme 1: General Synthesis of 3-Amino-quinazolinones from Anthranilic Acid
[Anthranilic Acid Derivative] --(Acylating Agent, e.g., Ac₂O)--> [Benzoxazinone Intermediate] --(Hydrazine Hydrate)--> [3-Amino-quinazolinone]
Formation of Indole (B1671886), Benzoxazinone, and Benzodiazepine (B76468) Scaffolds
Indole Scaffolds: The indole nucleus is a privileged structure in medicinal chemistry. nih.govcore.ac.uk A common strategy to synthesize indoles from ortho-bromoanilines involves palladium-catalyzed reactions to introduce a two-carbon unit, followed by cyclization. For 3-amino-2-bromobenzoic acid, a plausible route is the Sonogashira coupling with a terminal alkyne. The resulting 2-amino-3-alkynylbenzoic acid intermediate can then undergo intramolecular cyclization, often catalyzed by copper or palladium, to form the indole-7-carboxylic acid derivative. organic-chemistry.org
Benzoxazinone Scaffolds: As mentioned previously, 4H-3,1-benzoxazin-4-ones are key intermediates in the synthesis of quinazolinones from anthranilic acids. nih.govuomosul.edu.iq They are readily formed by the reaction of an anthranilic acid derivative with an acyl chloride or an acid anhydride. nih.govorganic-chemistry.org The reaction involves acylation of the 2-amino group, followed by an intramolecular condensation with the carboxylic acid group, eliminating a molecule of water. uomosul.edu.iq
Benzodiazepine Scaffolds: 1,4-Benzodiazepines are another important class of heterocyclic compounds. google.com While direct synthesis from 3-amino-2-bromobenzoic acid is not common, it can serve as a precursor to key intermediates. A standard synthesis of benzodiazepines involves the condensation of a 2-aminobenzophenone (B122507) with an α-amino acid ester. google.comwum.edu.pl 3-Amino-2-bromobenzoic acid could be converted to a 2-amino-3-bromobenzophenone derivative via a Friedel-Crafts acylation or by reaction of its organometallic intermediate with a benzaldehyde (B42025) followed by oxidation. This intermediate could then be carried forward in a traditional benzodiazepine synthesis.
Other Heterocyclic Annulations via Ortho-Substituents
The term "annulation" refers to the construction of a new ring onto a pre-existing molecule. The ortho-disposed amino and bromo substituents in 3-amino-2-bromobenzoic acid are ideally positioned to participate in a variety of annulation reactions, particularly those catalyzed by transition metals.
For example, palladium-catalyzed annulation reactions can be used to construct polycyclic aromatic systems. Reaction of the aryl bromide with bifunctional reagents in the presence of a palladium catalyst can lead to the formation of new five- or six-membered rings fused to the parent benzene (B151609) ring. The amino group can act as an internal nucleophile in these cascade reactions, facilitating the ring-closing step. Such strategies are employed in the synthesis of various N-heterocycles. nih.gov The combination of the bromine atom (for cross-coupling) and the adjacent amino and carboxyl groups (as internal nucleophiles or directing groups) makes 3-amino-2-bromobenzoic acid a potent building block for complex heterocyclic targets.
Stereochemical and Regiochemical Control in Reactions of 3-Amino-2-bromobenzoic Acid;hydrochloride
Regiochemical Control: Regioselectivity is a critical consideration in the reactions of polysubstituted aromatic compounds. For 3-amino-2-bromobenzoic acid, the primary site of reactivity is often dictated by the directing effects of the existing functional groups.
In copper-catalyzed Ullmann-type aminations, the ortho-carboxylate group has been shown to exert a powerful directing and rate-accelerating effect. nih.gov In studies on various 2-bromobenzoic acids, amination occurs exclusively at the C-Br bond, with no reaction at other potential sites. This high regioselectivity is attributed to the formation of a six-membered chelate intermediate involving the carboxylate, the copper catalyst, and the incoming amine nucleophile. nih.govscilit.com This chelation pre-organizes the reactants, lowering the activation energy for the substitution at the adjacent C-Br bond.
Similarly, in halogen-metal exchange reactions, the regioselectivity of lithiation is influenced by directed ortho-metalation (DoM) effects. acs.org While the bromine atom is the primary site for exchange, the directing ability of the amino and carboxylate groups (after deprotonation) can influence the stability of the resulting organometallic intermediate and prevent undesired side reactions.
Stereochemical Control: 3-Amino-2-bromobenzoic acid is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not relevant for reactions involving the starting material itself. However, stereochemistry becomes important when the compound reacts with chiral reagents or when its reactions generate new chiral centers or other stereochemical elements, such as atropisomers.
Atropisomerism can arise in products of Ullmann coupling reactions. If 3-amino-2-bromobenzoic acid is coupled to form a biaryl product, rotation around the newly formed single bond may be restricted due to steric hindrance from the ortho substituents (the amino, bromo, and carboxyl groups). This restricted rotation can lead to the existence of stable, non-interconverting rotational isomers (atropisomers), which can be chiral. While challenging, asymmetric Ullmann couplings using chiral ligands have been developed to control the stereochemistry of the resulting biaryl products. organic-chemistry.org However, specific applications of this to 3-amino-2-bromobenzoic acid are not widely reported.
When new stereocenters are formed, for example, by the addition of the corresponding organometallic intermediate to a prochiral ketone, the stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) would be governed by standard principles of asymmetric synthesis, such as steric approach control or the use of chiral catalysts or auxiliaries.
Kinetic and Thermodynamic Aspects of Reaction Pathways
The kinetic and thermodynamic aspects of reaction pathways involving this compound are crucial for understanding its reactivity, stability, and potential for transformation into other chemical entities. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining related compounds and theoretical principles. The reactivity of this molecule is primarily dictated by the interplay of the carboxylic acid, the amino group, and the bromo substituent on the benzene ring.
Thermodynamic Considerations of Stability and Phase Transitions
The thermodynamic stability of 3-Amino-2-bromobenzoic acid and its hydrochloride salt can be inferred from studies on similar substituted benzoic acids. The enthalpy of fusion and sublimation are key parameters in this regard. For instance, studies on aminobenzoic acid isomers provide a useful reference for the energy required for phase transitions.
Table 1: Thermodynamic Properties of Related Aminobenzoic Acid Isomers
| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Sublimation (kJ/mol) |
|---|---|---|---|
| m-Aminobenzoic acid | 178-180 | 26.5 | 131.8 |
| p-Aminobenzoic acid | 187-189 | 28.1 | 138.2 |
Note: Data is for the free amino acids and serves as an estimate for the parent compound of the hydrochloride salt.
The polymorphism of related compounds like m-aminobenzoic acid has been investigated, revealing the existence of different crystalline forms with distinct thermodynamic stabilities. researchgate.net These polymorphs can be enantiotropically related, with a defined transition temperature at which their relative stability inverts. researchgate.netul.ie Such polymorphic behavior is a possibility for this compound and would have significant implications for its formulation and dissolution kinetics. The solid-state Gibbs free energy of fusion is a key determinant of the relative stability of different polymorphs. researchgate.netul.ie
Kinetic and Mechanistic Insights into Thermal Decomposition
Thermal analysis of substituted aminobenzoic acids indicates that their decomposition pathways are highly dependent on their substitution patterns. akjournals.comresearchgate.net For many aminobenzoic acids, thermal decomposition can proceed through decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide. akjournals.comresearchgate.net The temperature at which decomposition begins and the subsequent mass loss are indicative of the compound's thermal stability.
For instance, the thermal behavior of 3-aminobenzoic acid shows onset of mass loss at approximately 100°C, with rapid mass loss occurring up to 270°C. akjournals.com In contrast, 4-aminosalicylic acid undergoes decarboxylation in the liquid form after melting. akjournals.comresearchgate.net The presence of the bromo and amino groups on the aromatic ring of 3-Amino-2-bromobenzoic acid will influence the electronic density of the ring and, consequently, the stability of the C-C bond between the ring and the carboxyl group.
Table 2: Decomposition Characteristics of Related Aminobenzoic Acids
| Compound | Onset of Mass Loss (°C) | Primary Decomposition Pathway |
|---|---|---|
| Benzoic Acid | ~85 | Evaporation/Decomposition |
| 3-Aminobenzoic Acid | ~100 | Evaporation/Decomposition |
| 4-Aminobenzoic Acid | ~100 | Evaporation/Decomposition |
| 4-Aminosalicylic Acid | Sublimes below melting point | Decarboxylation in liquid form |
Data from thermogravimetric analysis (TGA) in a nitrogen atmosphere. akjournals.comresearchgate.net
The hydrochloride form of 3-Amino-2-bromobenzoic acid would likely exhibit a different thermal decomposition profile, with the initial stages potentially involving the loss of hydrogen chloride.
Mechanistic Pathways in Solution: The Suzuki-Miyaura Cross-Coupling Reaction
A significant reaction pathway for aryl bromides like 3-Amino-2-bromobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. wikipedia.org The generally accepted mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Amino-2-bromobenzoic acid to form a Pd(II) complex. nih.govchemrxiv.org The kinetics of this step can be influenced by the electronic nature of the substituents on the aromatic ring.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of these steps. For the Suzuki-Miyaura reaction of bromobenzene, the activation barrier for oxidative addition is relatively low, while the transmetalation step has a significantly higher activation energy, confirming it as the rate-determining step. nih.gov
Table 3: Calculated Activation Energies for the Suzuki-Miyaura Reaction of Bromobenzene
| Mechanistic Step | Activation Energy (kcal/mol) |
|---|---|
| Oxidative Addition | 2.6 |
| Transmetalation | 36.8 |
| Reductive Elimination | 17.7 |
Data from DFT calculations on a Pd-H-Beta zeolite catalyst. nih.gov
The amino and carboxylate groups of 3-Amino-2-bromobenzoic acid can act as directing groups and may also coordinate with the palladium catalyst, potentially influencing the kinetics and regioselectivity of the reaction. The hydrochloride salt would first need to be neutralized for the free amino group to participate in such coordination.
Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The unique arrangement of reactive sites makes 3-amino-2-bromobenzoic acid an ideal starting material for building intricate molecular architectures. The amino and carboxylic acid groups can participate in cyclization reactions to form heterocyclic systems, while the bromine atom provides a handle for modern cross-coupling reactions to introduce molecular complexity.
Substituted aminobenzoic acids are foundational in medicinal chemistry for synthesizing heterocyclic scaffolds that form the core of many therapeutic agents. The reactivity of 3-amino-2-bromobenzoic acid makes it a suitable precursor for several classes of pharmacologically active compounds, including quinoxalines, quinazolinones, and acridones.
The general approach involves leveraging the vicinal amino and carboxyl groups to form a heterocyclic ring, followed by further functionalization at the bromine position using palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the synthesis of quinoxaline (B1680401) derivatives, which exhibit a broad range of biological activities including anticancer and antimicrobial properties, often begins with an o-phenylenediamine (B120857) precursor. nih.govchim.it This precursor can be synthesized from 3-amino-2-bromobenzoic acid. Subsequent cyclization and cross-coupling reactions can then be used to build a library of potential drug candidates. nih.govjocpr.comekb.eg
Similarly, acridones, known for their anticancer and antimalarial activities, are typically synthesized through the cyclization of N-phenylanthranilic acids. nih.gov These intermediates can be prepared via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination of 3-amino-2-bromobenzoic acid with various anilines. The resulting N-aryl intermediate can then be cyclized under acidic conditions to form the tricyclic acridone (B373769) core.
| Pharmacological Scaffold | General Synthetic Strategy | Key Reactions | Potential Biological Activities |
|---|---|---|---|
| Quinoxalines | Derivatization to an o-phenylenediamine followed by condensation with a 1,2-dicarbonyl compound. | - Reductive amination
| Anticancer, Antimicrobial, Antiviral nih.govnih.gov |
| Quinazolinones | Condensation of the anthranilic acid derivative with an amine and a carbonyl source. | - Amide formation
| Anticancer, Anti-inflammatory, Anticonvulsant |
| Acridones | Formation of an N-phenylanthranilic acid intermediate followed by intramolecular cyclization. | - Ullmann condensation or Buchwald-Hartwig amination
| Anticancer, Antimalarial, Antiviral nih.gov |
The utility of substituted aminobenzoic acids extends to the fields of agriculture and material science. The isomer 3-methyl-2-aminobenzoic acid is a known intermediate in the synthesis of the insecticide chlorantraniliprole, highlighting the importance of this class of compounds in developing modern agrochemicals. google.com The functional groups on 3-amino-2-bromobenzoic acid allow for the synthesis of novel compounds with potential herbicidal or fungicidal properties.
In material science, this compound is a promising monomer for the creation of specialty polymers. The amino and carboxylic acid groups can undergo polycondensation to form aromatic polyamides, analogous to Nomex®, which are known for their high thermal stability and chemical resistance. Furthermore, the bromine atom can be used for post-polymerization modification or to create cross-linked networks. Its derivatives also have potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs).
The ability of the amino and carboxylate groups to coordinate with metal ions makes 3-amino-2-bromobenzoic acid a candidate for designing coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. By carefully selecting metal nodes and organic linkers derived from this molecule, novel materials with tailored properties can be constructed.
| Application Area | Role of 3-Amino-2-bromobenzoic acid | Resulting Product/Material | Key Features |
|---|---|---|---|
| Agrochemicals | Intermediate for active ingredients | Potential insecticides, herbicides, fungicides | High efficacy and target specificity google.comchemimpex.com |
| Material Science (Polymers) | Monomer for polycondensation | Aromatic polyamides, specialty polymers | High thermal stability, chemical resistance |
| Material Science (MOFs) | Organic linker (strut) | Coordination polymers, Metal-Organic Frameworks | Porosity, high surface area, catalytic activity |
Development of Functional Dyes and Probes
Anthranilic acid derivatives are known precursors to a variety of dyes and fluorescent molecules. The isomer 3-amino-4-bromobenzoic acid, for instance, is used in the production of azo dyes, which are a major class of colorants used in the textile industry. chemimpex.com The diazotization of the amino group on 3-amino-2-bromobenzoic acid, followed by coupling with an electron-rich aromatic compound, would similarly yield azo dyes with distinct chromophoric properties.
Moreover, the core structure of aminobenzoic acids is found in many fluorescent probes designed for detecting specific analytes. For example, N-(1-Pyrene)anthranilic acid, synthesized from 2-bromobenzoic acid, has been successfully employed as a selective fluorescent sensor for mercury ions (Hg(II)) in water. nih.gov The synthesis of analogous probes from 3-amino-2-bromobenzoic acid could lead to new sensors for environmental monitoring or biological imaging. The inherent fluorescence of many of its potential heterocyclic derivatives, such as quinoxalines and quinazolines, further underscores its utility in creating novel photophysically active molecules. nih.gov
Design and Synthesis of Novel Ligands and Catalysts
The development of new ligands is crucial for advancing transition metal catalysis. 3-Amino-2-bromobenzoic acid provides a versatile scaffold for creating novel ligands. The amino group can be readily converted into an imine through condensation with an aldehyde, forming a Schiff base. Schiff bases are a prominent class of ligands in coordination chemistry, capable of stabilizing a wide range of metal centers. The resulting metal complexes can function as catalysts for various organic transformations.
Furthermore, the carboxylic acid and amino groups can act as bidentate chelating agents for metal ions. The bromine atom allows for the incorporation of this building block into more complex ligand architectures via cross-coupling reactions. For example, it could be coupled with phosphine-containing boronic acids in a Suzuki reaction to generate phosphine-amine or phosphine-amide ligands, which are highly effective in many palladium-catalyzed reactions. rsc.org The development of such tailored ligands is essential for achieving high efficiency, selectivity, and functional group tolerance in modern catalysis.
Theoretical and Computational Chemistry Studies on 3 Amino 2 Bromobenzoic Acid;hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic behavior to predict geometry, energy, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and explore the potential energy surface of a molecule. For substituted benzoic acids, calculations are commonly performed using the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govdocksci.comnih.gov
Geometry optimization calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For 3-amino-2-bromobenzoic acid, the key structural features include the planar benzene (B151609) ring and the relative orientations of the carboxylic acid, amino, and bromo substituents. The results from such calculations can be compared with experimental data from X-ray crystallography to validate the theoretical model. For the closely related 2-amino-3-bromobenzoic acid, crystal structure analysis has provided precise experimental bond lengths and angles, which serve as a benchmark for computational results. researchgate.net
DFT calculations also allow for the mapping of potential energy landscapes by systematically changing specific coordinates, such as dihedral angles, to identify different conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the relative stability of its various spatial arrangements.
Table 1: Representative Calculated Geometric Parameters for a Substituted Aminobenzoic Acid Note: This table is illustrative, based on typical values for related structures. Specific values for 3-amino-2-bromobenzoic acid hydrochloride would require dedicated calculations.
| Parameter | Typical Calculated Value |
|---|---|
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Length | ~1.40 Å |
| C=O Bond Length | ~1.22 Å |
| C-O Bond Length | ~1.35 Å |
| C-C-N Bond Angle | ~120° |
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy level relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy level indicates its ability to accept electrons (electrophilicity). rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In substituted benzoic acids, the presence of both an electron-donating amino group and an electron-withdrawing bromo group significantly influences the energies of these frontier orbitals. rsc.org
Computational studies on related molecules like 2-amino-5-bromobenzoic acid methyl ester have shown that DFT calculations can effectively determine these orbital energies and predict intramolecular charge transfer. nih.govdocksci.comdocumentsdelivered.com The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are hypothetical and serve to illustrate the concept. They are based on trends observed in similar molecules.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability (nucleophilicity) |
| ELUMO | -1.2 | Electron-accepting ability (electrophilicity) |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |
Conformational Analysis and Intermolecular Interactions
The conformation of 3-amino-2-bromobenzoic acid is influenced by the rotational freedom around the C-COOH and C-NH2 bonds, as well as by potential intramolecular hydrogen bonding. nih.gov Computational studies on similar amino acids show that the relative orientation of the carboxylic acid and amino groups can lead to different stable conformers. nih.govnih.gov The presence of a bulky bromine atom adjacent to the amino group likely introduces steric hindrance that favors specific conformations.
Intermolecular interactions are critical in determining the solid-state structure and properties of the compound. X-ray diffraction studies of 2-amino-3-bromobenzoic acid reveal that molecules form centrosymmetric dimers in the crystal lattice. researchgate.net This dimerization is driven by strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules (O-H···O). researchgate.net Similar hydrogen-bonded dimers are a classic structural motif for carboxylic acids and have been studied computationally for other benzoic acid derivatives. rsc.orgucl.ac.uk
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is extensively used to elucidate reaction pathways by mapping the potential energy surface that connects reactants to products. A key objective is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For reactions involving 3-amino-2-bromobenzoic acid, such as palladium-catalyzed cross-coupling at the C-Br bond or amide formation at the carboxylic acid group, computational models can:
Optimize the geometries of reactants, intermediates, transition states, and products.
Calculate the activation energies for different potential pathways.
Provide insight into the role of catalysts by modeling their interaction with the substrate.
Determine the reaction's thermodynamics (enthalpy and Gibbs free energy change).
This information allows chemists to understand why certain products are favored and to design more efficient synthetic routes.
Solvation Effects and Environmental Influence on Reactivity
The chemical behavior of a molecule can be significantly altered by its environment, particularly by the solvent. Computational solvation models are used to simulate these effects and predict reactivity in solution.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. youtube.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method is effective for calculating how the solvent stabilizes charges and influences molecular properties.
Studies on related molecules have shown that solvent polarity can affect:
Conformational Stability: The relative energies of different conformers can change, favoring more polar conformers in polar solvents. rsc.org
Electronic Properties: The HOMO-LUMO energy gap can be altered. Generally, polar solvents tend to stabilize the frontier orbitals, which can affect the molecule's reactivity and its UV-Vis absorption spectrum. ucl.ac.uk
Reaction Rates: By stabilizing charged intermediates or transition states, polar solvents can dramatically increase the rates of certain reactions.
Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific solute-solvent interactions like hydrogen bonding are crucial. researchgate.netwhiterose.ac.uk For 3-amino-2-bromobenzoic acid hydrochloride, an explicit model including water molecules would be essential to accurately describe the solvation of the ammonium (B1175870) and carboxylate ions and their hydrogen bonding with the solvent. researchgate.net
Table 3: Illustrative Effect of Solvent on HOMO-LUMO Energy Gap Note: This table demonstrates a general trend. Actual values would require specific calculations.
| Environment | Dielectric Constant (ε) | Calculated Energy Gap (ΔE, eV) |
|---|---|---|
| Gas Phase | 1 | 5.30 |
| Toluene | 2.4 | 5.25 |
| Acetonitrile (B52724) | 37.5 | 5.18 |
| Water | 78.4 | 5.15 |
Future Perspectives and Methodological Advancements in the Study of 3 Amino 2 Bromobenzoic Acid;hydrochloride
Exploration of Novel Synthetic Strategies for Enhanced Atom Economy and Efficiency
Key areas of exploration include:
C-H Activation/Functionalization: Direct C-H activation strategies represent a paradigm shift in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. nih.govnih.govrsc.orgrutgers.edu Future work could explore the late-stage introduction of the amino and bromo groups onto a benzoic acid scaffold via sequential C-H activation, thereby shortening the synthetic sequence and reducing waste. For instance, palladium-catalyzed C-H activation has been successfully employed for the ortho-coupling of benzoic acids, a strategy that could be adapted for the synthesis of polysubstituted derivatives. nih.gov
Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity under mild conditions. Future investigations could focus on identifying or engineering enzymes, such as halogenases and aminotransferases, to produce 3-Amino-2-bromobenzoic acid or its precursors from simple starting materials. This approach would align with the principles of green chemistry by minimizing the use of harsh reagents and solvents.
One-Pot Syntheses: Designing tandem or cascade reactions where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. A potential one-pot synthesis for a related compound, 3-aminobenzoic acid, has been developed from 3-nitrobenzaldehyde (B41214) using carbonaceous bio-based materials in subcritical water, involving a simultaneous reduction of the nitro group and oxidation of the formyl group. mdpi.com Similar innovative one-pot strategies could be developed for 3-Amino-2-bromobenzoic acid.
| Synthetic Strategy | Potential Advantages |
| C-H Activation | Increased atom economy, reduced number of steps. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |
| One-Pot Synthesis | Improved efficiency, reduced waste, time and cost savings. |
Development of Advanced Catalytic Systems for Specific Transformations
The reactivity of the amino, bromo, and carboxylic acid functionalities in 3-Amino-2-bromobenzoic acid makes it an ideal substrate for various catalytic transformations. Future advancements will likely focus on the development of novel catalysts that offer higher selectivity, efficiency, and broader substrate scope for the derivatization of this compound.
Palladium-Catalyzed Cross-Coupling: While palladium catalysis is well-established, the development of new ligands continues to push the boundaries of C-N and C-C bond-forming reactions. nih.govnih.govorganic-chemistry.orgresearchgate.netwiley.com For 3-Amino-2-bromobenzoic acid, novel phosphine (B1218219) ligands could enable more efficient coupling reactions at the bromine position under milder conditions, even with challenging coupling partners. nih.govnih.govorganic-chemistry.orgresearchgate.netwiley.com This would facilitate the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.
Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a more economical alternative to palladium catalysis for certain transformations. Research into copper-catalyzed amination and thiolation of bromobenzoic acids has shown promising results. nih.gov Future work could focus on developing more active and versatile copper catalyst systems for the selective functionalization of 3-Amino-2-bromobenzoic acid.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under mild conditions. This methodology could be applied to 3-Amino-2-bromobenzoic acid to explore novel reactivity patterns, such as radical-mediated C-H functionalization or cross-coupling reactions.
Integration into Continuous Flow and Automated Synthesis Platforms
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. rsc.orgumontreal.caflinders.edu.au The integration of the synthesis and derivatization of 3-Amino-2-bromobenzoic acid into continuous flow systems is a promising future direction.
Multi-step continuous-flow systems can be designed to perform sequential transformations, including purification steps, in an automated fashion. flinders.edu.aunih.gov This would enable the rapid synthesis of a library of derivatives from 3-Amino-2-bromobenzoic acid for high-throughput screening. The ability to safely handle hazardous reagents and intermediates in a closed-loop system makes flow chemistry particularly attractive for exploring new reaction conditions and optimizing existing processes. nih.gov
Application of Machine Learning and AI in Reaction Design and Prediction
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. engineering.org.cnjelsciences.comnih.govmit.edu For 3-Amino-2-bromobenzoic acid, these computational tools can be employed in several ways:
Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to 3-Amino-2-bromobenzoic acid and its derivatives, potentially uncovering pathways that a human chemist might overlook. engineering.org.cnjelsciences.comnih.govmit.edu
Reaction Outcome and Regioselectivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome and regioselectivity of reactions involving substituted benzoic acids. nih.govrsc.orgnih.govresearchgate.netresearchgate.net This would allow researchers to computationally screen a wide range of potential reactions and prioritize those with the highest likelihood of success, thereby accelerating the discovery of new derivatives.
Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize by-product formation.
| AI/ML Application | Potential Impact on 3-Amino-2-bromobenzoic Acid Research |
| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes. |
| Reaction Outcome Prediction | Prioritization of high-probability reactions for experimental validation. |
| Condition Optimization | Increased reaction yields and reduced development time. |
Unexplored Reactivity Patterns and Derivatization Opportunities
The unique arrangement of functional groups in 3-Amino-2-bromobenzoic acid presents opportunities for exploring novel reactivity and synthesizing new classes of compounds.
Synthesis of Fused Heterocycles: The vicinal amino and carboxylic acid groups, along with the adjacent bromine atom, make this compound an excellent precursor for the synthesis of various fused heterocyclic systems. organic-chemistry.orgcore.ac.uk For example, intramolecular cyclization reactions could lead to the formation of novel benzoxazinones or other related scaffolds of medicinal interest.
Cycloaddition Reactions: The aromatic ring of 3-Amino-2-bromobenzoic acid could potentially participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex polycyclic structures. acs.org The electronic nature of the substituents would influence the feasibility and outcome of such reactions.
Derivatization of the Amino and Carboxylic Acid Groups: Beyond the well-established transformations, future research could explore novel derivatization strategies for the amino and carboxylic acid functionalities to create compounds with unique properties. nih.gov This could involve the incorporation of complex side chains or the formation of coordination complexes with metal ions.
Q & A
Q. What are the key steps for synthesizing 3-amino-2-bromobenzoic acid hydrochloride, and how is purity validated?
Methodological Answer: Synthesis typically involves bromination of a precursor (e.g., 3-aminobenzoic acid) followed by hydrochlorination. Critical steps include:
- Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions.
- Hydrochloride Formation : React the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/water.
- Purity Validation :
- HPLC : Assess purity (>97% as per commercial standards) using a C18 column, mobile phase of acetonitrile/water (0.1% TFA), and UV detection at 254 nm .
- NMR : Confirm substituent positions (e.g., bromine at C2, amino at C3) via and NMR shifts.
Q. What spectroscopic techniques are optimal for structural confirmation of 3-amino-2-bromobenzoic acid hydrochloride?
Methodological Answer:
- NMR Spectroscopy :
- NMR: Look for deshielded aromatic protons near bromine (C2) and amino (C3) groups.
- NMR: Confirm bromine-induced downfield shifts (~110 ppm for C-Br) and carboxylic acid carbon (~170 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to observe [M+H] at m/z 217.03 (CHBrNO).
- FT-IR : Identify NH stretches (~3400 cm) and carboxylic acid O-H (~2500–3000 cm) .
Advanced Research Questions
Q. How do steric and electronic effects of bromine and amino substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Bromine at C2 creates steric hindrance, limiting accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to enhance selectivity .
- Electronic Effects : The electron-withdrawing bromine deactivates the ring, while the amino group (electron-donating) directs electrophilic substitution.
- Case Study : In Ullmann couplings, the amino group facilitates chelation with copper catalysts, but bromine’s meta-directing nature may lead to competing by-products. Optimize temperature (80–100°C) and solvent (DMSO) to favor desired products .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer: Conflicting reports may arise from:
- Degradation Pathways : Hydrolysis of the C-Br bond in acidic conditions (pH < 3) or oxidation of the amino group in basic media (pH > 9).
- Resolution Strategy :
Q. What strategies minimize by-product formation during the synthesis of 3-amino-2-bromobenzoic acid hydrochloride?
Methodological Answer:
- By-Products :
- Regioisomers (e.g., 2-amino-3-bromobenzoic acid) due to competing bromination sites.
- Di-brominated products from excess NBS.
- Optimization :
- Temperature Control : Maintain bromination at 0–5°C to suppress di-substitution.
- Stoichiometry : Use 1.05 equiv. NBS to limit excess reagent.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the mono-brominated product .
Q. How can regioisomeric impurities be distinguished during quality control?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC with a gradient elution (water/acetonitrile) to resolve regioisomers (e.g., 2-amino-3-bromo vs. 3-amino-4-bromo).
- NMR Fingerprinting : Compare aromatic splitting patterns; C2-bromine causes distinct meta-coupling in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
